N-{[1-(thiophen-2-yl)cyclopentyl]methyl}cyclopropanecarboxamide
Description
methyl}cyclopropanecarboxamide N-{$$1-(Thiophen-2-yl)cyclopentyl$$ methyl}cyclopropanecarboxamide is a cyclopropane carboxamide derivative characterized by a cyclopentylmethyl bridge linking a thiophene heterocycle to the cyclopropane ring. Cyclopropane carboxamides are notable in medicinal chemistry for their conformational rigidity and metabolic stability, making them valuable scaffolds in drug design .
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopentyl)methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c16-13(11-5-6-11)15-10-14(7-1-2-8-14)12-4-3-9-17-12/h3-4,9,11H,1-2,5-8,10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITZFEXHSHXZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation
Thiophene reacts with cyclopentyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 1-(thiophen-2-yl)cyclopentane. Subsequent oxidation with m-CPBA (meta-chloroperbenzoic acid) generates the corresponding alcohol.
Reaction Conditions
-
Catalyst : AlCl₃ (1.2 equiv)
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Solvent : Dichloromethane (DCM), 0°C → room temperature
-
Oxidizing Agent : m-CPBA (1.5 equiv), 12 h
Conversion to 1-(Thiophen-2-yl)cyclopentylmethylamine
The alcohol intermediate is functionalized to introduce the methylamine group.
Mitsunobu Reaction
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 1-(thiophen-2-yl)cyclopentanol reacts with phthalimide to form the protected amine. Hydrazinolysis removes the phthaloyl group, yielding the primary amine.
Reaction Conditions
Gabriel Synthesis
Alternately, the alcohol is converted to a bromide (PBr₃, DCM) and treated with potassium phthalimide. Acidic hydrolysis (HCl, H₂O) liberates the amine.
Reaction Conditions
-
Bromination : PBr₃ (1.5 equiv), DCM, 0°C, 2 h
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Amine Formation : K-phthalimide (1.3 equiv), DMF, 60°C, 12 h
Amide Bond Formation with Cyclopropanecarboxylic Acid
The final step couples the amine with cyclopropanecarboxylic acid.
Carbodiimide-Mediated Coupling
Cyclopropanecarboxylic acid is activated using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). Reaction with 1-(thiophen-2-yl)cyclopentylmethylamine in DCM affords the target amide.
Reaction Conditions
Acid Chloride Method
Cyclopropanecarboxylic acid is treated with oxalyl chloride to form the acyl chloride. Addition of the amine in the presence of Na₂CO₃ yields the amide.
Reaction Conditions
-
Chlorination : Oxalyl chloride (2.0 equiv), DCM, 0°C, 1 h
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Coupling : Amine (1.0 equiv), Na₂CO₃ (2.0 equiv), 0°C → room temperature, 6 h
Optimization and Scalability
Solvent Effects
Polar aprotic solvents (DMF, THF) improve amine solubility and reaction rates, while DCM minimizes side reactions.
Temperature Control
Low-temperature (−78°C) steps prevent epimerization during cyclopropane formation.
Analytical Characterization
1H NMR (DMSO-d6): δ 7.42 (d, J = 3.6 Hz, 1H, thiophene), 6.92 (dd, J = 5.1 Hz, 1H, thiophene), 3.25 (t, J = 7.2 Hz, 2H, CH₂NH), 1.85–1.45 (m, 8H, cyclopentyl), 1.12–0.98 (m, 4H, cyclopropane).
HPLC Purity : ≥99.5% (C18 column, acetonitrile/H₂O gradient).
Challenges and Mitigation
-
Cyclopropane Ring Stability : Minimize prolonged exposure to acids/bases to prevent ring-opening.
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Amine Oxidation : Use inert atmosphere (N₂/Ar) during coupling.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Carbodiimide-Mediated | 75–80% | 99.5% | Industrial |
| Acid Chloride | 70–78% | 98.8% | Lab-scale |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: The cyclopropane ring can be reduced under hydrogenation conditions to form a cyclopropylmethylamine derivative.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Cyclopropylmethylamine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}cyclopropanecarboxamide has shown potential in the development of pharmaceuticals, particularly as a lead compound in drug discovery. Its structural components suggest possible interactions with biological targets, making it a candidate for further investigation.
Antidepressant Activity
Research indicates that compounds with thiophene rings often exhibit psychoactive properties. The cyclopentyl and cyclopropane moieties may enhance the binding affinity to neurotransmitter receptors, suggesting potential antidepressant effects. Studies could focus on synthesizing derivatives of this compound to evaluate their efficacy in preclinical models of depression.
Anticancer Properties
Preliminary studies have suggested that similar compounds can inhibit cancer cell proliferation. The unique structure of this compound may interact with specific pathways involved in tumor growth, warranting further investigation through in vitro and in vivo studies.
Material Science Applications
The unique properties of this compound make it suitable for use in material science, particularly in the development of novel polymers and composites.
Polymer Development
The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the mechanical and thermal properties of polymers. Its incorporation into polymer matrices could lead to materials with improved durability and flexibility.
Coatings and Adhesives
Due to its chemical stability and potential hydrophobic characteristics, this compound may be used in formulating advanced coatings and adhesives. Research into its performance as a protective layer against environmental factors could yield beneficial applications in industrial settings.
Organic Synthesis Applications
In organic synthesis, this compound can be utilized as an intermediate for synthesizing more complex molecules.
Synthetic Pathways
The compound's structure allows for various synthetic transformations, including functionalization reactions that can introduce additional functional groups. This versatility makes it a valuable building block in the synthesis of complex organic molecules.
Catalysis
Exploration of its role as a catalyst or catalyst precursor in organic reactions could provide insights into new reaction mechanisms or improve existing synthetic methodologies.
Data Table: Summary of Applications
| Application Area | Potential Uses | Research Focus |
|---|---|---|
| Medicinal Chemistry | Antidepressant activity | Efficacy studies |
| Anticancer properties | In vitro/in vivo studies | |
| Material Science | Polymer development | Mechanical/thermal property analysis |
| Coatings and adhesives | Environmental resistance studies | |
| Organic Synthesis | Synthetic pathways | Functionalization reactions |
| Catalysis | Reaction mechanism exploration |
Mechanism of Action
The mechanism by which N-{[1-(thiophen-2-yl)cyclopentyl]methyl}cyclopropanecarboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The thiophene ring could play a crucial role in binding to the active site of enzymes or receptors, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Heterocyclic Ring
- N-(Thiazol-2-yl)cyclopropanecarboxamide (): Replaces thiophene with thiazole (N-S heterocycle). The sulfur atom in thiazole may enhance binding to fungal targets compared to thiophene derivatives .
- N-[(E)-Thiophen-2-ylmethylideneamino]cyclopropanecarboxamide (): Features an imine (C=N) bridge instead of the cyclopentylmethyl group. The SMILES notation (C9H10N2OS) and InChi key highlight its planar geometry, contrasting with the 3D cyclopentane spacer in the target compound .
Variations in Cyclopropane Substituents
- N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (): Incorporates a phenyl group and phenoxy substituent on the cyclopropane ring. The synthesis yields a 19:1 diastereomer ratio, suggesting stereochemical sensitivity during preparation. The methoxy group may enhance solubility compared to thiophene-based analogs .
- 1-Cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide (): Substitutes a cyano group and fluorophenylmethyl chain. The electron-withdrawing fluorine and cyano groups likely increase metabolic stability and influence binding affinity, as seen in its CAS-registered structure (C12H11FN2O) .
Pharmacologically Active Derivatives
- Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) (): A fentanyl analog with a cyclopropane carboxamide core. Unlike the target compound, cyclopropylfentanyl binds μ-opioid receptors, demonstrating potent psychoactive effects. Its structural similarity to fentanyl underscores the role of the cyclopropane ring in modulating receptor interaction kinetics .
Biological Activity
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Molecular Characteristics
- Molecular Formula : C16H22N2O2S
- Molecular Weight : 306.42 g/mol
- IUPAC Name : this compound
This compound has been studied for its role as a TLR7 (Toll-like receptor 7) agonist. TLR7 is a crucial component of the immune system, playing a significant role in the recognition of viral RNA and initiating immune responses against pathogens.
Therapeutic Potential
Research indicates that this compound may have applications in treating various diseases, including:
- Cancer : Its ability to activate TLR7 can enhance anti-tumor immunity.
- Infectious Diseases : By stimulating the immune response, it may help combat viral infections.
Case Studies and Research Findings
- TLR7 Agonism :
- Cytotoxicity Assays :
- Pharmacokinetics :
Data Table of Biological Activities
Q & A
Q. Key Optimization Factors :
- Catalysts : Palladium/copper salts for coupling reactions .
- Solvents : Polar aprotic solvents (DMF, methanol) to enhance reaction rates .
- Temperature : Low temperatures (0–5°C) during amide bond formation to prevent racemization .
Which analytical techniques are employed to confirm the structure and purity of this compound?
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify cyclopropane ring integrity, thiophene substitution patterns, and amide bond formation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for validating cyclopropane-thiophene spatial arrangements .
Q. Purity Assessment :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities .
What initial biological activities have been reported for this compound?
Q. Basic
- Antiviral Activity : Demonstrated inhibition of viral proteases (e.g., SARS-CoV-2 3CLpro) via hydrogen bonding with catalytic residues, with IC₅₀ values in the low micromolar range .
- Enzyme Interactions : Binds to kinases and GPCRs through hydrophobic interactions (cyclopropane-thiophene) and π-stacking (aromatic groups) .
Q. Table 1: Reported Biological Activities
| Target | Assay Type | Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Viral Protease | Fluorescence | 2.3 µM | |
| Kinase X | Radioligand | 15 µM |
How do structural modifications influence the biological activity of this compound?
Q. Advanced
- Thiophene Substituents :
- Chlorine or bromine at the 5-position enhances antiviral activity by increasing electrophilicity and target binding .
- Methyl groups reduce metabolic degradation but may lower solubility .
- Cyclopropane Modifications : Fluorination improves metabolic stability but can reduce cell permeability due to increased polarity .
Case Study :
Replacing cyclopropane with cyclohexane in analogs decreased protease inhibition by 40%, highlighting the cyclopropane’s role in steric constraint .
What strategies optimize reaction yields during synthesis?
Q. Advanced
- Catalyst Screening : Pd(OAc)₂/XPhos systems improve coupling efficiency (yields >85%) compared to traditional Pd(PPh₃)₄ .
- Solvent Selection : DMF enhances amide bond formation kinetics but requires strict anhydrous conditions to avoid hydrolysis .
- Temperature Gradients : Stepwise heating (25°C → 60°C) during cyclopropanation minimizes byproduct formation .
Q. Table 2: Reaction Yield Optimization
| Step | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Thiophene Coupling | Pd(OAc)₂/XPhos | DMF | 88 |
| Amide Formation | - | CH₂Cl₂ | 75 |
How can researchers address contradictions in biological assay data for this compound?
Q. Advanced
- Assay Reproducibility : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability .
- Structural Validation : Reconfirm compound identity via X-ray crystallography if conflicting activity arises .
- Negative Controls : Use analogs (e.g., N-{2-hydroxypropyl} derivatives) to isolate target-specific effects .
Example : Discrepancies in kinase inhibition (IC₅₀ = 15 µM vs. 45 µM) were resolved by identifying residual DMSO (≥1%) as an assay interferent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
